tert-Butyl 5-benzylhexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate
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Overview
Description
tert-Butyl 5-benzylhexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate: is a versatile small molecule scaffold used in various scientific research and industrial applications. This compound is known for its unique structure, which includes a furo[3,4-c]pyrrole ring system, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-benzylhexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a robust approach for synthesizing this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-benzylhexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyl position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl 5-benzylhexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 5-benzylhexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to various receptors, influencing biological processes such as enzyme activity and signal transduction . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- tert-Butyl 2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate
- Rel-(3S,3aR,6aS)-tert-butyl 3-aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate
Uniqueness: tert-Butyl 5-benzylhexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate stands out due to its benzyl substitution, which imparts unique reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 5-benzyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-17(2,3)22-16(20)18-12-19(10-15(18)11-21-13-18)9-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWIZVCYTAYURL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CN(CC1COC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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